2-(3-Methylisoxazol-5-yl)acetyl chloride

Übersicht

Beschreibung

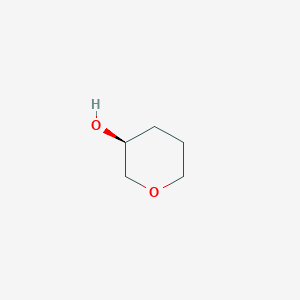

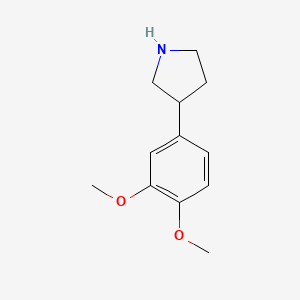

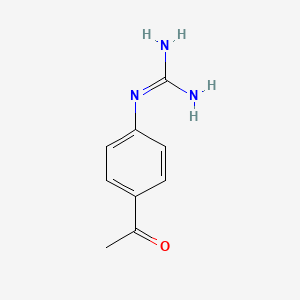

“2-(3-Methylisoxazol-5-yl)acetyl chloride” is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic compound with a five-membered ring structure containing one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The synthesis of “2-(3-Methylisoxazol-5-yl)acetyl chloride” involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane . The reaction is carried out at a temperature of 10-20℃ for 3 hours . The solution is then allowed to warm to room temperature and stirred for a further 3 hours .Molecular Structure Analysis

The molecular formula of “2-(3-Methylisoxazol-5-yl)acetyl chloride” is C6H6ClNO2. The molecular weight of this compound is 159.57 g/mol.Chemical Reactions Analysis

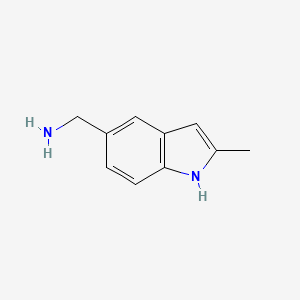

The chemistry of isoxazoles, including “2-(3-Methylisoxazol-5-yl)acetyl chloride”, has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Application Summary

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The compound “2-(3-Methylisoxazol-5-yl)acetyl chloride” could potentially be used in the synthesis of these drugs .

Methods of Application

Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, these metal-catalyzed reactions have disadvantages such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s imperative to develop alternate metal-free synthetic routes .

Results or Outcomes

The development of metal-free synthetic routes for the synthesis of isoxazoles could lead to more eco-friendly synthetic strategies . This could potentially expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Safety And Hazards

The safety data sheet for acetyl chloride, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is recommended to handle this compound with care, using protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

Zukünftige Richtungen

Isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . Therefore, it is always imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Eigenschaften

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-4-2-5(10-8-4)3-6(7)9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNDSGBALFYMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylisoxazol-5-yl)acetyl chloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)